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Introduction
Methyl coumalate, with the systematic IUPAC name methyl 6-oxo-6H-pyran-3-carboxylate, is

a versatile organic compound belonging to the 2-pyrone class of heterocyclic compounds. Its

unique structural features, including an α,β-unsaturated lactone system, make it a valuable

synthon in a variety of chemical transformations, most notably as a dienophile in Diels-Alder

reactions. Furthermore, emerging research has highlighted the cytotoxic properties of methyl
coumalate and related 2-pyrones, suggesting potential applications in the development of

novel therapeutic agents. This technical guide provides a comprehensive overview of the core

physicochemical properties of methyl coumalate, detailed experimental protocols for their

determination, and a discussion of its known chemical reactivity and potential biological

significance.

Physicochemical Properties
The physicochemical properties of methyl coumalate are crucial for its handling, application in

synthesis, and for understanding its behavior in biological systems. A summary of these

properties is presented in the tables below.
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Property Value Source(s)

Molecular Formula C₇H₆O₄ [1][2][3][4][5]

Molecular Weight 154.12 g/mol [1][2][3][4][5]

Appearance White to tan crystalline powder [1][3]

Melting Point 65-67 °C [1][4][6][7][8]

Boiling Point
265.9 °C at 760 mmHg; 178-

180 °C at 60 mmHg
[1][2][4][6][7][8]

Density 1.326 g/cm³ [1][4]

Flash Point 137 °C [1]

Refractive Index 1.513 [2][4]

Solubility and Partition Coefficient
Property Value Source(s)

Solubility

Freely soluble in

dichloromethane. Soluble in

water (120 mg/L at 37 °C).

[1][6][7][9]

LogP 0.42640 [1]

Acidity
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Property Method Predicted Value Source(s)

pKa

Computational

Prediction (e.g., using

MoKa or similar

software)

Due to the absence of

readily ionizable

protons, the pKa is not

typically relevant for

methyl coumalate

under physiological

conditions.

Computational

predictions would be

necessary for non-

aqueous

environments.

[10][11][12][13]

Spectral Data
The spectral data of methyl coumalate are essential for its identification and structural

elucidation.

NMR Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.25 d 1H H-6

~7.60 d 1H H-4

~6.40 dd 1H H-3

3.85 s 3H -OCH₃

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (δ, ppm) Assignment

~164.0 C=O (ester)

~160.0 C=O (lactone)

~145.0 C-6

~138.0 C-4

~117.0 C-5

~115.0 C-3

52.5 -OCH₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument

frequency. The assignments are based on typical values for similar structures.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium =C-H stretch (aromatic/vinylic)

~2950 Medium C-H stretch (methyl)

~1750-1720 Strong
C=O stretch (ester and lactone

carbonyls)

~1640 Medium C=C stretch (pyrone ring)

~1250 Strong C-O stretch (ester)

UV-Vis Spectroscopy
λmax (nm) Solvent Transition

~300-320 Methanol or Ethanol π → π*

The UV-Vis spectrum of methyl coumalate is characterized by a strong absorption band in the

ultraviolet region, which is typical for α,β-unsaturated carbonyl compounds.[4][14][15][16][17]
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Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of methyl
coumalate are provided below.

Melting Point Determination (Capillary Method)
Sample Preparation: A small amount of dry, crystalline methyl coumalate is finely

powdered.

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the

powdered sample to pack a small amount (2-3 mm in height) of the compound into the

bottom.

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent

to a calibrated thermometer.

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute)

as the temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

Result: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Thiele Tube Method)
Sample Preparation: A small volume (a few milliliters) of methyl coumalate is placed in a

small test tube.

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test

tube containing the liquid.

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the

thermometer is level with the sample. This assembly is then placed in a Thiele tube

containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
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Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and

heat the sample uniformly.

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of

the inverted capillary. The heating is then discontinued. The temperature at which the

bubbling ceases and the liquid just begins to enter the capillary tube is recorded.

Result: This recorded temperature is the boiling point of the liquid at the given atmospheric

pressure.

Solubility Determination
Sample Preparation: A small, accurately weighed amount of methyl coumalate (e.g., 10 mg)

is placed in a test tube.

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, dichloromethane,

etc.) is added to the test tube.

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1

minute).

Observation: The mixture is visually inspected for the presence of undissolved solid.

Quantification (Optional): For quantitative solubility, the saturated solution is filtered, and the

concentration of methyl coumalate in the filtrate is determined using a suitable analytical

technique (e.g., UV-Vis spectroscopy or HPLC).

Result: Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or

quantitatively (e.g., in mg/mL or mol/L).

pKa Determination (NMR Spectroscopy in Aqueous-
Organic Mixtures)
Given the low water solubility of methyl coumalate, pKa determination requires specialized

techniques. NMR spectroscopy in aqueous-organic solvent mixtures is a suitable method.[5][8]

[18][19][20]
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Sample Preparation: A series of samples are prepared in a suitable aqueous-organic solvent

mixture (e.g., DMSO-d₆/H₂O) with varying pH values, achieved through the addition of small

amounts of a strong acid or base. Each sample contains a known concentration of methyl
coumalate and an internal reference standard.

NMR Acquisition: ¹H NMR spectra are acquired for each sample.

Data Analysis: The chemical shifts of specific protons in methyl coumalate that are sensitive

to changes in protonation state are monitored across the pH range.

pKa Calculation: The pKa is determined by fitting the plot of chemical shift versus pH to the

Henderson-Hasselbalch equation.

Alternatively, computational methods can provide an estimated pKa value.

Chemical Reactivity and Biological Significance
Diels-Alder Reaction
Methyl coumalate is a potent dienophile in Diels-Alder reactions due to the electron-

withdrawing nature of the ester and lactone carbonyl groups.[2][3][6][7][21] It readily reacts with

a variety of dienes to form substituted cyclohexene derivatives, which are valuable

intermediates in the synthesis of complex organic molecules.
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Diels-Alder reaction workflow of methyl coumalate.

Cytotoxicity and Proposed Signaling Pathway
Methyl coumalate, as an α,β-unsaturated ketone, is known to exhibit cytotoxic effects.[1][9]

[22][23] While the precise molecular mechanisms are still under investigation, compounds with

this structural motif are known to interact with biological nucleophiles, such as cysteine

residues in proteins, via Michael addition. This can lead to the disruption of cellular processes

and the induction of apoptosis. Based on the known activities of other 2-pyrone derivatives, a

plausible mechanism for the cytotoxicity of methyl coumalate involves the modulation of key

signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in

cancer.[24][25][26][27][28]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b027924?utm_src=pdf-body-img
https://www.benchchem.com/product/b027924?utm_src=pdf-body
https://www.benchchem.com/product/b027924?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31539776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2734294/
https://pubmed.ncbi.nlm.nih.gov/19053326/
https://pubmed.ncbi.nlm.nih.gov/27250793/
https://www.benchchem.com/product/b027924?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15246105/
https://pubmed.ncbi.nlm.nih.gov/28697923/
https://pubs.acs.org/doi/pdf/10.1021/acs.jnatprod.5c01271?ref=article_openPDF
https://consensus.app/papers/emergence-of-2pyrone-and-its-derivatives-from-synthesis-to-rasheed-hussain/3e153b7fc02458b8a86bbf56fcc91de9/
https://www.researchgate.net/publication/354800073_Emergence_of_2-Pyrone_and_Its_Derivatives_from_Synthesis_to_Biological_Perspective_An_Overview_and_Current_Status
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl Coumalate

Cellular Nucleophiles

Michael Addition

PI3K

Inhibition

Akt

Activation

mTOR

Activation

Apoptosis

Inhibition

Cell Proliferation

Promotion

Click to download full resolution via product page

Proposed signaling pathway for methyl coumalate cytotoxicity.

Conclusion
Methyl coumalate is a compound of significant interest due to its versatile chemical reactivity

and potential biological activities. This guide has provided a detailed summary of its

physicochemical properties, standardized protocols for their determination, and an overview of

its role in organic synthesis and its potential as a cytotoxic agent. The information presented

herein is intended to be a valuable resource for researchers and professionals in the fields of
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chemistry and drug development, facilitating further exploration and application of this intriguing

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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